Cas no 92-92-2 (4-Biphenylcarboxylic acid)

4-Biphenylcarboxylic acid structure
4-Biphenylcarboxylic acid structure
Product Name:4-Biphenylcarboxylic acid
Numero CAS:92-92-2
MF:C13H10O2
MW:198.217303752899
MDL:MFCD00002553
CID:34675
PubChem ID:66724
Update Time:2025-05-20

4-Biphenylcarboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • [1,1'-Biphenyl]-4-carboxylic acid
    • 4-Phenylbenzoic acid
    • Biphenyl-4-carboxylic acid
    • 4-Biphenylcarboxylic acid
    • 4-Biphenylcarboxylic
    • 4-Carboxybiphenyl
    • 4-CARBOXYDIPHENYL
    • 4-Phenylbenzic acid
    • 4-United acid
    • PHENYLBENZOICACID
    • P-PHENYLBENZOIC ACID
    • RARECHEM AL BO 0062
    • Para phenyl benzoic acid
    • 4-Diphenylcarboxylic acid
    • Diphenyl-4-carboxylic acid
    • (1,1'-Biphenyl)-4-carboxylic acid
    • 4-Carboxy-(1,1'-biphenyl)
    • 36J7VPO67K
    • NNJMFJSKMRYHSR-UHFFFAOYSA-N
    • 4-biphenyl carboxylic acid
    • 4-Biphenylcarboxylic acid (7CI, 8CI)
    • Benzoic acid, p-phenyl- (3CI)
    • 4-Biphenylylcarboxylic acid
    • 4-Carboxy-1,1′-biphenyl
    • NSC 23040
    • p-Biphenylcarboxylic acid
    • BBL011579
    • AKOS000119566
    • EN300-20144
    • Z7Z
    • AE-641/00160032
    • NSC-23040
    • EINECS 202-203-1
    • Biphenylcarboxylic acid-(4)
    • CBDivE_013344
    • 1,1'-biphenyl-4-carboxylic acid
    • F2191-0106
    • 4-09-00-02479 (Beilstein Handbook Reference)
    • Benzoic acid, p-phenyl-
    • 4-phenyl benzoic acid
    • HMS1577C04
    • STK290994
    • NCGC00334267-01
    • P0961
    • 4-Carboxy-1,1'-biphenyl)
    • AS-2102
    • AR3938
    • BRN 0973519
    • DTXCID3048782
    • MFCD00002553
    • Biphenyl-4-carboxylic acid, 95%
    • NS00039506
    • SY003371
    • benzoic acid, 4-phenyl-
    • BDBM50060971
    • UNII-36J7VPO67K
    • B-2800
    • Q27894061
    • [1,1'-biphenyl]-4carboxylic acid
    • AC-2930
    • Z104477046
    • AB01141504-04
    • NSC23040
    • 92-92-2
    • CHEMBL107057
    • DTXSID1059074
    • 4-Carboxy-1,1'-biphenyl
    • CS-D1119
    • SCHEMBL38562
    • MDL: MFCD00002553
    • Inchi: 1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)
    • Chiave InChI: NNJMFJSKMRYHSR-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(C2C=CC=CC=2)=CC=1)O
    • BRN: 0973519

Proprietà calcolate

  • Massa esatta: 198.06800
  • Massa monoisotopica: 198.068
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 211
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 37.3
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.1184 (rough estimate)
  • Punto di fusione: 225.0 to 229.0 deg-C
  • Punto di ebollizione: 372.6℃ at 760 mmHg
  • Punto di infiammabilità: 170
  • Indice di rifrazione: 1.5954 (estimate)
  • Solubilità: 0.03g/l
  • Coefficiente di ripartizione dell'acqua: Insoluble in water.
  • PSA: 37.30000
  • LogP: 3.05180
  • Solubilità: Solubile in etanolo, etere e benzene, leggermente solubile in acqua calda, insolubile in acqua fredda.

4-Biphenylcarboxylic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319
  • Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:1
  • Codice categoria di pericolo: R36/37/38
  • Istruzioni di sicurezza: S37/39-S26
  • RTECS:DV1925100
  • Identificazione dei materiali pericolosi: Xi
  • TSCA:Yes
  • Condizioni di conservazione:Store at room temperature
  • Frasi di rischio:R36/37/38

4-Biphenylcarboxylic acid Dati doganali

  • CODICE SA:29163900
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

4-Biphenylcarboxylic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
010755-25g
Biphenyl-4-carboxylic acid
92-92-2 98%
25g
£10.00 2022-03-01
Fluorochem
010755-100g
Biphenyl-4-carboxylic acid
92-92-2 98%
100g
£30.00 2022-03-01
Fluorochem
010755-1kg
Biphenyl-4-carboxylic acid
92-92-2 98%
1kg
£216.00 2022-03-01
AstaTech
AR3938-50/G
4-BIPHENYLCARBOXYLIC ACID
92-92-2 95%
50g
$13 2023-09-15
AstaTech
AR3938-250/G
4-BIPHENYLCARBOXYLIC ACID
92-92-2 95%
250/G
$POA 2022-06-01
AstaTech
AR3938-1/KG
4-BIPHENYLCARBOXYLIC ACID
92-92-2 95%
1/KG
$POA 2022-06-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B102061-5g
4-Biphenylcarboxylic acid
92-92-2 99%
5g
¥39.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B102061-100g
4-Biphenylcarboxylic acid
92-92-2 99%
100g
¥359.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B102061-250g
4-Biphenylcarboxylic acid
92-92-2 99%
250g
¥629.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B102061-25g
4-Biphenylcarboxylic acid
92-92-2 99%
25g
¥129.90 2023-09-04

4-Biphenylcarboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Dimethylformamide ,  Water ;  rt
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  12 h, rt
Riferimento
Efficient catalytic activation of Suzuki-Miyaura C-C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfides
Kumar, Satyendra; Rao, G. K.; Kumar, Arun; Singh, Mahabir P.; Saleem, Fariha; et al, RSC Advances, 2015, 5(26), 20081-20089

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Acetonitrile ;  12 h, 1 atm, rt
Riferimento
Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium (magnetic ionic nanoparticle network-supported) Solvents: Ethanol ,  Water ;  2 h, 75 °C
Riferimento
Nanopalladium on Magnetic Ionic Nanoparticle Network (MINN) as an Efficient and Recyclable Catalyst with High Ionic Density and Dispersibility
Karimi, Babak; Tavakolian, Mina ; Mansouri, Fariborz; Vali, Hojatollah, ACS Sustainable Chemistry & Engineering, 2019, 7(4), 3811-3823

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium ,  Silica Solvents: Water ;  1 h, 110 °C
Riferimento
Palladium Nanoparticles Supported on Mesoporous Silica as Efficient and Recyclable Heterogenous Nanocatalysts for the Suzuki C-C Coupling Reaction
Ncube, Phendukani; Hlabathe, Thaane; Meijboom, Reinout, Journal of Cluster Science, 2015, 26(5), 1873-1888

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,4-Benzenediamine, polymer with 1,3,5-triisocyanatobenzene (palladium complexes) Solvents: Water ;  3 h, 60 °C
Riferimento
Urea-Based Porous Organic Frameworks: Effective Supports for Catalysis in Neat Water
Li, Liuyi; Chen, Zhilin; Zhong, Hong; Wang, Ruihu, Chemistry - A European Journal, 2014, 20(11), 3050-3060

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Catalysts: Palladium (complexes with hexylimidazolium-functionalized styrene-vinylbenzyl chloride copolymer) Solvents: Water ;  1.5 h, 120 °C
Riferimento
Palladium nanoparticles immobilized by click ionic copolymers: Efficient and recyclable catalysts for Suzuki-Miyaura cross-coupling reaction in water
Zhang, Dong; Zhou, Chunshan; Wang, Ruihu, Catalysis Communications, 2012, 22, 83-88

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Palladium ,  L-Threonyl-L-seryl-L-asparaginyl-L-alanyl-L-valyl-L-histidyl-L-prolyl-L-threonyl… (palladium nanoparticle surface functionalized with) Solvents: Water ;  24 h, rt
1.2 rt
Riferimento
Interrogating the catalytic mechanism of nanoparticle mediated Stille coupling reactions employing bio-inspired Pd nanocatalysts
Pacardo, Dennis B.; Slocik, Joseph M.; Kirk, Kyle C.; Naik, Rajesh R.; Knecht, Marc R., Nanoscale, 2011, 3(5), 2194-2201

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ;  24 h, 27 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Gold/Palladium Alloy for Carbon-Halogen Bond Activation: An Unprecedented Halide Dependence
Dhital, Raghu Nath; Bobuatong, Karan; Ehara, Masahiro; Sakurai, Hidehiro, Chemistry - An Asian Journal, 2015, 10(12), 2669-2676

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  1 h, 60 °C
Riferimento
Ligand-free, recyclable palladium-functionalized magnetite nanoparticles as a catalyst in the Suzuki-, Sonogashira, and Stille reaction
De Cattelle, Amaury; Billen, Arne; O'Rourke, Galahad; Brullot, Ward; Verbiest, Thierry; et al, Journal of Organometallic Chemistry, 2019, 904,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Manganese carbonate ,  Zinc oxide (ZnO) ,  Graphene (oxide, reduced) Solvents: Toluene ;  11 min, 100 °C
Riferimento
Mixed zinc/manganese on highly reduced graphene oxide: a highly active nanocomposite catalyst for aerial oxidation of benzylic alcohols
Assal, Mohamed E.; Shaik, Mohammed Rafi; Kuniyil, Mufsir; Khan, Mujeeb; Alzahrani, Abdulrahman Yahya; et al, Catalysts, 2017, 7(12),

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ;  0.25 h, 80 °C
Riferimento
Catalytic polymeric nanocomposites via cucurbit[n]uril host-guest interactions
Wu, Yuchao; Lan, Yang; Liu, Ji; Scherman, Oren A., Nanoscale, 2015, 7(32), 13416-13419

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ;  6 h, rt → 60 °C
Riferimento
A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki-Miyaura coupling reaction in water
Karimi, Babak; Mansouri, Fariborz; Vali, Hojatollah, Green Chemistry, 2014, 16(5), 2587-2596

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: 1590342-82-7 Solvents: Dimethylformamide ,  Water ;  24 h, 100 - 110 °C
Riferimento
Efficient catalysis of Suzuki-Miyaura CC coupling reactions with palladium(II) complexes of partially hydrolyzed bisimine ligands: A process important in environment context
Kumar, Arun; Rao, Gyandshwar Kumar; Saleem, Fariha; Kumar, Rupesh; Singh, Ajai K., Journal of Hazardous Materials, 2014, 269, 9-17

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ;  4 h, 100 °C
Riferimento
Palladium(II)-(E,N,E) pincer ligand (E = S/Se/Te) complex catalyzed Suzuki coupling reactions in water via in situ generated palladium quantum dots
Kumar, Satyendra; Rao, Gyandshwar K.; Kumar, Arun; Singh, Mahabir P.; Singh, Ajai Kumar, Dalton Transactions, 2013, 42(48), 16939-16948

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.2 Reagents: Sodium bisulfate ;  pH 1, rt
Riferimento
Preparation of pyrrolidinyl carboxamides as fatty acid synthase inhibitors for treating cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[4-[[2-[[[2-(Hydroxy-κO)-4-hydroxyphenyl]methylene]amino-κN]ethyl]imino… Solvents: Toluene ,  Water ;  24 h, 90 °C
Riferimento
Polymer-supported palladium catalysts for Suzuki and Heck reactions
Styring, Peter, Solid-Phase Organic Syntheses, 2012, 2, 69-78

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile ,  Water ;  1 - 2 h, 60 °C
Riferimento
A mild robust generic protocol for the Suzuki reaction using an air stable catalyst
Moseley, Jonathan D.; Murray, Paul M.; Turp, Edward R.; Tyler, Simon N. G.; Burn, Ross T., Tetrahedron, 2012, 68(30), 6010-6017

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Trisodium phosphate Catalysts: Palladium ,  Diaion HP 20 Solvents: Water ;  6 h, rt
Riferimento
Carbon-Carbon Bond Formation by Ligand-free Cross-Coupling Reaction Using Palladium Catalyst Supported on Synthetic Adsorbent
Monguchi, Yasunari; Sakai, Keita; Endo, Koichi; Fujita, Yuki; Niimura, Masaru; et al, ChemCatChem, 2012, 4(4), 546-558

Metodo di produzione 19

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  42 s, 4 atm, rt
1.2 Reagents: Ammonium hydroxide ;  rt
1.3 Reagents: Formic acid Solvents: Tetrahydrofuran
Riferimento
The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor
Polyzos, Anastasios; O'Brien, Matthew; Petersen, Trine P.; Baxendale, Ian R.; Ley, Steven V., Angewandte Chemie, 2011, 50(5), 1190-1193

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.2 Reagents: Oxygen Catalysts: Palladium ;  24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Effects of the Material Structure on the Catalytic Activity of Peptide-Templated Pd Nanomaterials
Bhandari, Rohit; Knecht, Marc R., ACS Catalysis, 2011, 1(2), 89-98

4-Biphenylcarboxylic acid Raw materials

4-Biphenylcarboxylic acid Preparation Products

4-Biphenylcarboxylic acid Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92-92-2)4-Biphenylcarboxylic acid
Numero d'ordine:sfd5564
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92-92-2)4-Biphenylcarboxylic acid
Numero d'ordine:A844391
Stato delle scorte:in Stock
Quantità:500g/1kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:02
Prezzo ($):156.0/270.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92-92-2)4-苯基苯甲酸
Numero d'ordine:LE2463973;LE1418
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:38
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-92-2)4-Biphenylcarboxylic acid
sfd5564
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email
Amadis Chemical Company Limited
(CAS:92-92-2)4-Biphenylcarboxylic acid
A844391
Purezza:99%/99%
Quantità:500g/1kg
Prezzo ($):156.0/270.0
Email